BenchChemオンラインストアへようこそ!

cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate

Kinetic resolution Enantioselective acylation 2,3-Disubstituted piperidine

cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate (CAS 1638744-05-4) is a chirally pure, orthogonally protected piperidine derivative with the absolute configuration (2R,3R). It belongs to the class of N-Boc-protected 3-amino-2-methylpiperidines, which serve as versatile intermediates in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds such as amino-methylpiperidine-based JAK and BTK inhibitors.

Molecular Formula C11H22N2O2
Molecular Weight 214.30
CAS No. 1638744-05-4
Cat. No. B3048303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate
CAS1638744-05-4
Molecular FormulaC11H22N2O2
Molecular Weight214.30
Structural Identifiers
SMILESCC1C(CCCN1C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
InChIKeyZGIHBYXILBKXGA-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate (CAS 1638744-05-4): A Defined cis-(2R,3R) Chiral Piperidine Building Block for Kinase-Targeted Synthesis


cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate (CAS 1638744-05-4) is a chirally pure, orthogonally protected piperidine derivative with the absolute configuration (2R,3R) [1]. It belongs to the class of N-Boc-protected 3-amino-2-methylpiperidines, which serve as versatile intermediates in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds such as amino-methylpiperidine-based JAK and BTK inhibitors [2]. The compound features a cis relationship between the 2-methyl and 3-amino substituents, which imposes a distinct conformational profile compared to its trans diastereomer and influences both reactivity in downstream transformations and the three-dimensional presentation of pharmacophoric elements in final drug candidates [3].

Why Generic Substitution of cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate with Other 3-Amino-2-methylpiperidine Isomers Fails


The 3-amino-2-methylpiperidine scaffold contains two stereogenic centers, giving rise to four possible stereoisomers (cis-(2R,3R), cis-(2S,3S), trans-(2R,3S), trans-(2S,3R)). Generic substitution—e.g., replacing the cis-(2R,3R) isomer with the trans diastereomer or a racemic mixture—introduces conformational and stereochemical variables that cannot be assumed to be interchangeable. Experimental and computational studies on 2,3-disubstituted piperidines have demonstrated that cis and trans isomers exhibit disparate ground-state conformations, transition-state energies, and reactivity profiles in enantioselective transformations [1]. In catalytic kinetic resolution, cis-2,3-disubstituted piperidines achieve selectivity factors (s) up to 24, while the corresponding trans isomers show s-values of 1–4, essentially no selectivity [1]. Furthermore, the N-Boc protecting group provides acid-labile orthogonal protection that is not replicated by Cbz (hydrogenolysis-labile) or Fmoc (base-labile) analogs, meaning that changing the protecting group alters the entire synthetic sequence compatibility [2]. Substitution without rigorous stereochemical and protecting-group equivalence therefore risks altered reaction kinetics, reduced enantiomeric excess in downstream products, and incompatibility with established synthetic routes.

Product-Specific Quantitative Evidence for cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate (CAS 1638744-05-4): Comparator-Based Differentiation


Catalytic Kinetic Resolution Selectivity: cis-2,3-Disubstituted Piperidines Exhibit s-Factors up to 24 vs. s = 1–4 for trans Diastereomers

In the catalytic kinetic resolution of 2,3-disubstituted piperidines, the cis diastereomer demonstrated a selectivity factor (s) of 24 at 33% conversion after 48 hours, whereas the corresponding trans diastereomer reached only 14% conversion after 72 hours with an s-factor of 1—indicating essentially no selectivity [1]. This trend was consistent across three substrate pairs (Table 2, entries 1–6). DFT calculations revealed that the energy difference between the diastereomeric acylation transition states for the cis system is 3.7 kcal/mol (s = 19–24), compared to only 0.5 kcal/mol (s = 1–4) for the trans system, confirming a fundamental conformational origin for the differential selectivity [1].

Kinetic resolution Enantioselective acylation 2,3-Disubstituted piperidine

Ground-State Conformational Preference: cis-(2R,3R) Configuration Favors the α-Axial Conformation Required for Downstream Acylation Reactivity

DFT calculations on 2,3-dimethylpiperidine model systems show that the cis isomer preferentially adopts a chair conformation with the α-substituent (methyl at C-2) in the axial position—the conformation required for productive acylation in the kinetic resolution transition state [1]. In contrast, the trans isomer must adopt an unfavorable di-axial conformation to present the α-substituent axially, incurring a 1,3-diaxial steric penalty. The lowest-energy acylation transition state for the cis system (II-cis-TS) is calculated at 25.8 kcal/mol (gas phase), compared to 29.1 kcal/mol for the trans system (II-trans-TS), a difference of approximately 3.3 kcal/mol that directly accounts for the observed rate acceleration of cis over trans substrates [1].

Conformational analysis DFT calculation Piperidine chair conformation

N-Protecting Group Orthogonality: Boc Offers Acid-Labile Protection vs. Cbz (Hydrogenolysis) and Fmoc (Base-Labile), Enabling Sequential Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group on the target compound is cleaved under acidic conditions (e.g., TFA, HCl/dioxane), whereas the benzyloxycarbonyl (Cbz) analog (CAS 1044641-49-7) requires hydrogenolysis (H₂, Pd/C) and the 9-fluorenylmethyloxycarbonyl (Fmoc) analog requires basic conditions (piperidine) [1]. This orthogonality is well-established in protecting group chemistry [1]. The target compound (Boc, acid-labile) and its Cbz analog (hydrogenolysis-labile) are commercially available at comparable purities (95–98%), but their deprotection conditions are mutually incompatible with different functional group tolerances: Boc deprotection is compatible with hydrogenation-sensitive groups (e.g., alkenes, benzyl ethers), whereas Cbz deprotection is compatible with acid-sensitive groups (e.g., tert-butyl esters, acetals) [1].

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

Enantiomeric Purity Specification: Single (2R,3R) Enantiomer vs. Racemic Mixture Enables Defined Stereochemical Outcomes in Drug Scaffold Construction

The target compound (CAS 1638744-05-4) is specified as the single (2R,3R) enantiomer with a purity of 95–98% as supplied by commercial vendors . In contrast, the racemic mixture (rac-tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate) is also commercially available but contains both (2R,3R) and (2S,3S) enantiomers in equal proportion . Use of the racemic mixture in the synthesis of enantiopure kinase inhibitors (e.g., amino-methylpiperidine-based JAK/BTK inhibitors [1]) would produce a 1:1 mixture of diastereomeric final products if coupled to a chiral fragment, necessitating chiral chromatographic separation and reducing overall yield by at least 50%. The single enantiomer eliminates this yield penalty and the associated purification burden.

Chiral purity Enantiomeric excess Stereochemical integrity

Computed Physicochemical Profile: XLogP3-AA = 1.2 and Topological PSA = 55.6 Ų Define a Favorable Polarity Window for Blood-Brain Barrier Penetration Potential in CNS Kinase Inhibitor Programs

The target compound (cis-(2R,3R) isomer) and its trans-(2S,3R) diastereomer (CAS 1367945-56-9) share identical computed XLogP3-AA values of 1.2 and topological polar surface area (TPSA) values of 55.6 Ų [1][2], indicating that the choice of cis vs. trans does not alter these bulk physicochemical descriptors. However, the low TPSA (<60 Ų) and moderate lipophilicity (XLogP3 <3) place both isomers within the favorable physicochemical window for passive blood-brain barrier (BBB) penetration as defined by the Wager criteria (TPSA <90 Ų, logP 1–3) [3], making the scaffold—regardless of cis/trans stereochemistry—suitable for CNS-targeted kinase inhibitor programs. The differentiation lies not in these computed properties but in the stereochemical and conformational factors documented in Evidence Items 1 and 2.

Physicochemical properties CNS drug-likeness Blood-brain barrier

Best-Fit Research and Industrial Application Scenarios for cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate (CAS 1638744-05-4)


Enantioselective Synthesis of JAK/BTK Kinase Inhibitors Requiring a Defined cis-(2R,3R) Amino-Methylpiperidine Pharmacophore

The cis-(2R,3R) configuration of the target compound maps directly onto the stereochemical requirements of amino-methylpiperidine-based kinase inhibitors described in US Patent 11,407,754 [1]. In these scaffolds, the relative orientation of the 2-methyl and 3-amino substituents dictates the three-dimensional presentation of the acrylamide warhead and the heteroaromatic hinge-binding motif. Procurement of the single (2R,3R) enantiomer (Evidence Item 4) ensures that the final kinase inhibitor is obtained as a single, defined stereoisomer without the 50% yield loss inherent to racemic starting materials. The Boc protecting group (Evidence Item 3) is compatible with the palladium-catalyzed cross-coupling and acidic deprotection steps employed in the patent exemplifications [1].

Catalytic Kinetic Resolution Process Development for Enantiopure 2,3-Disubstituted Piperidine Building Blocks

As demonstrated by Mittal et al. [2], cis-2,3-disubstituted piperidines are superior substrates for catalytic kinetic resolution, achieving selectivity factors up to 24 compared to s = 1–4 for trans isomers (Evidence Item 1). This compound, as a representative cis-2,3-disubstituted piperidine with a free primary amine and an N-Boc group, can serve as a substrate for enantioselective acylation or as a model system for developing new kinetic resolution methodologies. The 3.3 kcal/mol transition-state energy advantage of the cis scaffold (Evidence Item 2) translates to practical rate accelerations that enable resolution on multi-gram scale within operationally feasible reaction times.

Multi-Step Synthesis of CNS-Penetrant Kinase Inhibitors Using Orthogonal Boc Deprotection

The combination of a BBB-favorable physicochemical profile (XLogP3 = 1.2, TPSA = 55.6 Ų; Evidence Item 5) with acid-labile Boc protection (Evidence Item 3) makes this compound a strategic choice for CNS kinase inhibitor programs. The Boc group can be selectively removed in the presence of hydrogenation-sensitive functionality (alkenes, benzyl esters) that would be compromised if the Cbz analog were used. After Boc deprotection, the free secondary amine can be elaborated via acryloylation to install the covalent warhead common to covalent kinase inhibitors, as exemplified in US Patent 11,407,754 [1].

Stereochemical Structure-Activity Relationship (SSAR) Studies on 3-Amino-2-methylpiperidine-Containing Bioactive Molecules

For medicinal chemistry programs exploring the impact of piperidine stereochemistry on target binding, this compound provides the pure cis-(2R,3R) stereoisomer as a single, well-characterized building block (Evidence Item 4). Its conformational properties—specifically the preference for an α-axial methyl group (Evidence Item 2)—produce a distinct spatial orientation of the 3-amino substituent compared to the trans isomer. This enables systematic SSAR studies where the cis-(2R,3R), cis-(2S,3S), trans-(2R,3S), and trans-(2S,3R) isomers are independently incorporated and their biological activities quantitatively compared. The commercial availability at 95–98% purity supports reproducible structure-activity correlations.

Quote Request

Request a Quote for cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.